N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide

PTP1B inhibition Type 2 diabetes Benzimidazole sulfonamide

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide (CAS 929965-52-6) is a synthetic, small-molecule benzimidazole sulfonamide derivative with the molecular formula C18H21N3O2S and a molecular weight of 343.4 g/mol. This compound belongs to a class of non-peptidic inhibitors that target protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways implicated in type 2 diabetes and obesity.

Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
Cat. No. B12183645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide
Molecular FormulaC18H21N3O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C2=NC3=CC=CC=C3N2)C(C)C
InChIInChI=1S/C18H21N3O2S/c1-12(2)17(18-19-15-6-4-5-7-16(15)20-18)21-24(22,23)14-10-8-13(3)9-11-14/h4-12,17,21H,1-3H3,(H,19,20)
InChIKeyUPNHMDZBIWUHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide: Procurement-Grade Benzimidazole Sulfonamide Scaffold for PTP1B Research


N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide (CAS 929965-52-6) is a synthetic, small-molecule benzimidazole sulfonamide derivative with the molecular formula C18H21N3O2S and a molecular weight of 343.4 g/mol . This compound belongs to a class of non-peptidic inhibitors that target protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways implicated in type 2 diabetes and obesity [1]. Its structure incorporates a 4-methylbenzenesulfonamide group linked to a 2-methylpropyl-substituted benzimidazole core, a scaffold recognized for forming bidentate hydrogen bonds with catalytic aspartate residues in PTP1B's active site [REFS-2, REFS-3].

Why N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide Cannot Be Directly Replaced by Other Benzimidazole Sulfonamides


Within the benzimidazole sulfonamide class, subtle structural modifications at the 2-position alkyl linker and the aryl sulfonamide ring drastically alter PTP1B inhibitory potency and cellular permeability [1]. For instance, the presence of an (S)-isothiazolidinone phosphotyrosine mimetic in advanced analogs yields low-nanomolar enzyme inhibition, whereas simpler substituents, as found in this compound, result in micromolar-range activity [REFS-2, REFS-4]. This heterogeneity invalidates direct functional substitution between analogs. A procurement decision based solely on the benzimidazole sulfonamide scaffold, without verifying the specific substitution pattern, risks selecting a compound with entirely different potency, selectivity, and physicochemical properties, thereby compromising experimental reproducibility and data integrity in PTP1B-targeted studies.

Quantitative Comparator Evidence for N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide in PTP1B Inhibition


PTP1B Inhibitory Activity of Target Compound vs. Advanced (S)-IZD-Containing Benzimidazole Sulfonamide Analog

The target compound, N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide, displays a PTP1B inhibition constant (Ki) of 5.10 µM, classifying it as a moderate-affinity probe [2]. In contrast, the optimized analog 'inhibitor 46' from the same chemical series, which incorporates a potent (S)-isothiazolidinone ((S)-IZD) phosphotyrosine mimetic, achieves low nanomolar enzymatic inhibition (IC50 < 50 nM in the same biochemical assay format) [1]. This >100-fold difference in potency underscores the impact of the (S)-IZD moiety on target engagement.

PTP1B inhibition Type 2 diabetes Benzimidazole sulfonamide

Comparison of Target Compound's PTP1B Affinity Against Other Benzimidazole Derivatives from a Parallel Study

In a study by Thakkar and Mehta (2017), a panel of synthesized benzimidazole derivatives were evaluated for PTP1B inhibition. The most active compounds in that series (4f-4j) exhibited 'good PTP1B inhibitory' activity, while the target compound, based on its external Ki of 5.1 µM [2], would align more closely with the 'lesser potency' cohort described in that work [1]. This positions the target compound as a useful benchmark for distinguishing incremental structural improvements over a baseline scaffold.

PTP1B inhibition Benzimidazole derivatives SAR analysis

Structural Differentiation: Absence of (S)-IZD Mimetic vs. Key Pharmacophore in Potent PTP1B Inhibitors

X-ray crystallography of the benzimidazole sulfonamide series (Combs et al., 2006) reveals that the (S)-IZD moiety participates in critical hydrogen-bonding interactions within the PTP1B catalytic pocket, contributing to picomolar to low-nanomolar binding affinity [1]. The target compound lacks this key pharmacophoric element, instead bearing a simple 4-methylbenzenesulfonamide group. This structural difference directly explains its micromolar affinity and defines its use case as a minimal pharmacophore probe.

Pharmacophore model PTP1B inhibitor design Benzimidazole sulfonamide

Validated Application Scenarios for N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide in Drug Discovery


Negative Control for PTP1B Pharmacophore Validation

Given its micromolar Ki (5.1 µM) and the absence of the critical (S)-IZD mimetic, the target compound is ideally suited as a negative control in PTP1B enzymatic assays. When used alongside sub-nanomolar inhibitors like compound 46 [1], it allows researchers to confirm that observed cellular effects are specifically mediated through high-affinity PTP1B engagement, not through off-target activities of the benzimidazole sulfonamide scaffold.

Core Scaffold for Fragment-Based Drug Design (FBDD)

Its moderate, well-defined affinity for PTP1B makes this compound an excellent starting fragment for structure-activity relationship (SAR) exploration. The simple 4-methylbenzenesulfonamide and 2-methylpropyl substituents provide multiple vectors for chemical elaboration, with the binding data from [3] serving as a baseline for measuring improvements in potency and selectivity during hit-to-lead optimization.

Benchmarking Compound in Benzimidazole Sulfonamide Library Screens

When screening novel benzimidazole sulfonamide libraries for PTP1B inhibition, this compound can act as an inter-plate calibrator. Its documented moderate activity [3] and classification among 'lesser potency' analogs in published studies [2] provide a consistent reference point for normalizing assay variability and comparing results across different experimental runs or laboratories.

Quote Request

Request a Quote for N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.